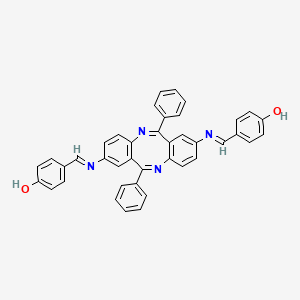
4,4'-((6,12-Diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis(nitrilomethylidyne))bisphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-((6,12-Diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis(nitrilomethylidyne))bisphenol is a complex organic compound with a molecular formula of C40H28N4O2 and a molecular weight of 596.688. This compound is characterized by its unique structure, which includes a dibenzo[b,f][1,5]diazocine core flanked by phenyl groups and bisphenol units.
Vorbereitungsmethoden
The synthesis of 4,4’-((6,12-Diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis(nitrilomethylidyne))bisphenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dibenzo[b,f][1,5]diazocine core: This step involves the cyclization of appropriate precursors under specific conditions to form the diazocine ring.
Attachment of phenyl groups: Phenyl groups are introduced through substitution reactions, often using reagents like phenyl halides in the presence of a base.
Formation of bisphenol units: The bisphenol units are synthesized separately and then attached to the diazocine core through condensation reactions.
Analyse Chemischer Reaktionen
4,4’-((6,12-Diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis(nitrilomethylidyne))bisphenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced diazocine derivatives.
Substitution: The phenyl and bisphenol units can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,4’-((6,12-Diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis(nitrilomethylidyne))bisphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in studies of molecular recognition and binding.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics
Wirkmechanismus
The mechanism of action of 4,4’-((6,12-Diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis(nitrilomethylidyne))bisphenol involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions enable the compound to bind selectively to specific sites on biological macromolecules, influencing their function and activity. The pathways involved in these interactions are complex and depend on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,4’-((6,12-Diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis(nitrilomethylidyne))bisphenol include:
6,12-Diphenyldibenzo[b,f][1,5]diazocine: A simpler analog lacking the bisphenol units.
2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine: A chlorinated derivative with different reactivity and properties.
2,8-Dimethyl-6,12-diphenyldibenzo[b,f][1,5]diazocine: A methylated analog with altered electronic characteristics.
The uniqueness of 4,4’-((6,12-Diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis(nitrilomethylidyne))bisphenol lies in its combination of the diazocine core with bisphenol units, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
130189-66-1 |
|---|---|
Molekularformel |
C40H28N4O2 |
Molekulargewicht |
596.7 g/mol |
IUPAC-Name |
4-[[2-[(4-hydroxyphenyl)methylideneamino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]iminomethyl]phenol |
InChI |
InChI=1S/C40H28N4O2/c45-33-17-11-27(12-18-33)25-41-31-15-21-37-35(23-31)39(29-7-3-1-4-8-29)43-38-22-16-32(42-26-28-13-19-34(46)20-14-28)24-36(38)40(44-37)30-9-5-2-6-10-30/h1-26,45-46H |
InChI-Schlüssel |
YUURKQMGKXTFNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N=CC4=CC=C(C=C4)O)C(=NC5=C2C=C(C=C5)N=CC6=CC=C(C=C6)O)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















